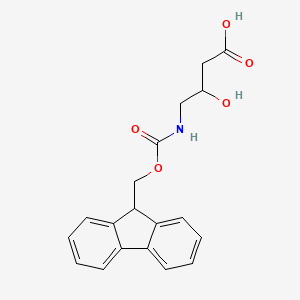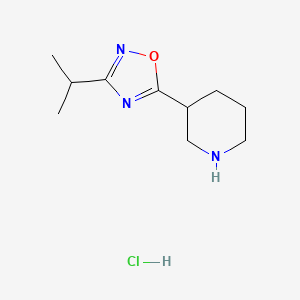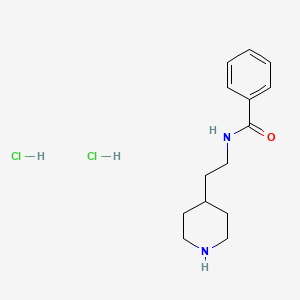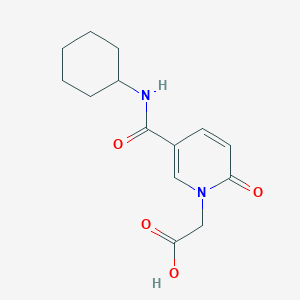
Fmoc-4-Amino-3-hydroxybutansäure
Übersicht
Beschreibung
Fmoc-4-amino-3-hydroxybutanoic acid is a useful research compound. Its molecular formula is C19H19NO5 and its molecular weight is 341.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Fmoc-4-amino-3-hydroxybutanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-4-amino-3-hydroxybutanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Peptidsynthese
Fmoc-Ahb-OH wird häufig als Baustein in der Peptidsynthese verwendet. Seine Einarbeitung in Peptidketten kann die Bioaktivität und Stabilität der resultierenden Peptide deutlich verbessern . Dies ist besonders nützlich bei der Entwicklung therapeutischer Peptide, da eine erhöhte Stabilität zu einer verbesserten Pharmakokinetik führen kann.
Modifikation von Peptideigenschaften
Der hydrophile Charakter von Fmoc-Ahb-OH ermöglicht die Einführung hydrophiler oder amphiphilier Eigenschaften in Peptide . Diese Modifikation kann die Löslichkeit verbessern und eine bessere Zellpenetration ermöglichen, was für Peptide, die als Medikamente oder molekulare Sonden fungieren, entscheidend ist.
Einführung von funktionellen Gruppen
Fmoc-Ahb-OH kann verwendet werden, um spezifische funktionelle Gruppen in Peptide einzuführen, die dann für weitere chemische Modifikationen verwendet werden können . Dies ist besonders wertvoll im Bereich der Biokonjugation, bei der Peptide mit anderen Molekülen, wie z. B. Medikamenten, Bildgebungsmitteln oder Polymeren, konjugiert werden, um neuartige bioaktive Verbindungen zu schaffen.
Strukturuntersuchungen
Die Einarbeitung von Fmoc-Ahb-OH in Peptide kann bei Strukturuntersuchungen helfen, indem konformative Einschränkungen eingeführt werden . Dies kann helfen, die Struktur-Wirkungs-Beziehungen von Peptiden zu verstehen, was für ein rationales Arzneimittel-Design unerlässlich ist.
Proteomikforschung
Fmoc-Ahb-OH wird in der Proteomikforschung verwendet, um Peptide zu synthetisieren, die die Struktur natürlicher Proteine nachahmen . Diese synthetischen Peptide können als Standards oder Reagenzien in der massenspektrometrischen Proteomanalyse verwendet werden, um die Identifizierung und Quantifizierung von Proteinen zu unterstützen.
Anwendungen in der Materialwissenschaft
Die einzigartigen Eigenschaften von Fmoc-Ahb-OH machen es für Anwendungen in der Materialwissenschaft geeignet, bei denen Peptide verwendet werden, um sich selbst zusammensetzende Materialien zu schaffen . Diese Materialien haben potenzielle Anwendungen in der Nanotechnologie, Biotechnologie und als Komponenten in biomedizinischen Geräten.
Eigenschaften
IUPAC Name |
4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5/c21-12(9-18(22)23)10-20-19(24)25-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17,21H,9-11H2,(H,20,24)(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAVHFNYDXGWPBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-methyl-2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]ethanamine hydrochloride](/img/structure/B1390265.png)


![[3-(2-Methylpyrazolo[1,5-a]pyrimidin-7-yl)benzyl]-amine hydrochloride](/img/structure/B1390268.png)
![4-{[(Cyclopropylmethyl)sulfonyl]methyl}piperidine hydrochloride](/img/structure/B1390269.png)

![1-[(4-Fluoro-phenylcarbamoyl)-methyl]-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid](/img/structure/B1390273.png)


![2-[1,3,4]Oxadiazol-2-yl-piperidine hydrochloride](/img/structure/B1390278.png)
![2-Methyl-6,7,8,9-tetrahydro-5H-1,4,7,10a-tetraaza-cyclohepta[f]inden-10-ol hydrochloride](/img/structure/B1390280.png)

![3-(4-Hydroxy-piperidin-4-ylmethyl)-5-thiophen-2-yl-3H-[1,3,4]oxadiazol-2-one hydrochloride](/img/structure/B1390283.png)

